molecular formula C6H7N3O2 B11722158 3-(1-methyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid

3-(1-methyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid

Cat. No.: B11722158
M. Wt: 153.14 g/mol
InChI Key: KNHAVFFQYUHQRB-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid is a compound that belongs to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and selective, providing high yields of the desired product. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst .

Industrial Production Methods: The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(1-methyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

3-(1-methyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biological pathways. The compound’s ability to interact with enzymes and receptors makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: 3-(1-methyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid is unique due to its specific structure, which combines the triazole ring with a prop-2-enoic acid moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

3-(1-methyltriazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C6H7N3O2/c1-9-4-5(7-8-9)2-3-6(10)11/h2-4H,1H3,(H,10,11)

InChI Key

KNHAVFFQYUHQRB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C=CC(=O)O

Origin of Product

United States

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